Salt-Form Advantage for Solubility and Crystallinity: Oxalate vs. Free Base
The oxalate salt form (CAS 1164558-12-6; MW 385.3) provides enhanced aqueous solubility and crystallinity compared to the neutral free base 4-(2-benzoimidazol-1-yl-acetylamino)-benzoic acid (CAS 462067-26-1; MW 295.29) . The 1:1 oxalic acid counterion introduces two additional hydrogen-bond donor/acceptor sites and increases topological polar surface area, which typically correlates with improved aqueous dissolution rates for weakly acidic benzimidazole-carboxylic acid hybrids [1]. This salt-form differentiation is critical for reproducible biochemical assay preparation, where poor solubility of the free base may lead to underestimation of inhibitory potency or variability in dose-response curves.
| Evidence Dimension | Salt-form physicochemical properties: molecular weight and hydrogen-bond capacity |
|---|---|
| Target Compound Data | MW 385.3 g/mol; oxalate dianion provides 4 additional H-bond acceptor sites; salt form |
| Comparator Or Baseline | Free base (CAS 462067-26-1): MW 295.29 g/mol; neutral carboxylic acid; no counterion |
| Quantified Difference | MW increase of 90.0 g/mol (~30% mass increase); markedly different solid-state properties |
| Conditions | Physicochemical comparison based on molecular formula and salt stoichiometry (1:1 oxalate) |
Why This Matters
Procurement of the oxalate salt ensures consistent solubility and handling properties that the free base cannot guarantee, directly impacting assay reproducibility in academic and industrial screening workflows.
- [1] Bastin RJ, Bowker MJ, Slater BJ. Salt selection and optimisation procedures for pharmaceutical new chemical entities. Org Process Res Dev. 2000;4(5):427-435. doi:10.1021/op000018u View Source
